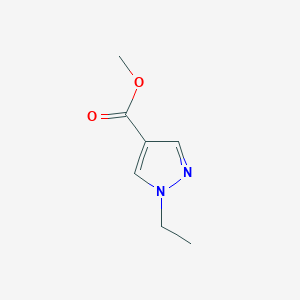

Methyl 1-ethylpyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 1-ethylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-9-5-6(4-8-9)7(10)11-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKNOODYRIFJDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of Methyl 1 Ethylpyrazole 4 Carboxylate

Reactions at the Pyrazole (B372694) Nitrogen Atom (N1-Functionalization)

The pyrazole ring contains two nitrogen atoms, N1 and N2. In Methyl 1-ethylpyrazole-4-carboxylate, the N1 position is already substituted with an ethyl group. However, understanding the general principles of N-functionalization in pyrazoles provides context for the compound's stability and potential for further reactions under specific conditions.

N-unsubstituted pyrazoles are amphoteric, meaning they can act as both acids and bases. nih.govnih.gov The pyrrole-like nitrogen (N1) can be deprotonated in the presence of a base, while the pyridine-like nitrogen (N2) is basic and can react with electrophiles. nih.gov N-alkylation of pyrazoles is a common reaction, and the regioselectivity (whether the alkyl group attaches to N1 or N2) is influenced by the nature of the substituents on the pyrazole ring and the reaction conditions. acs.orgresearchgate.netacs.orgnih.gov For instance, sterically bulky α-halomethylsilanes have been used as masked methylating reagents to achieve highly selective N1-methylation of various pyrazole substrates. acs.orgnih.gov

While the N1-position of this compound is already occupied, the presence of the ethyl group influences the electronic properties of the pyrazole ring and, consequently, the reactivity of other positions.

Transformations of the Carboxylate Ester Group (C4-Ester Modifications)

The carboxylate ester group at the C4 position is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Hydrolysis to Carboxylic Acids

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction is typically carried out under basic or acidic conditions. The resulting 1-ethylpyrazole-4-carboxylic acid is a crucial intermediate for the synthesis of other derivatives. For example, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), a key intermediate for novel fungicides, is synthesized through the hydrolysis of a pyrazole ester or nitrile. thieme.de

Table 1: Representative Conditions for Ester Hydrolysis

| Reagent(s) | Solvent(s) | Temperature | Product |

| NaOH, H₂O | Methanol/Water | Reflux | 1-ethylpyrazole-4-carboxylic acid |

| LiOH, H₂O | THF/Water | Room Temp | 1-ethylpyrazole-4-carboxylic acid |

| HCl, H₂O | Dioxane/Water | Reflux | 1-ethylpyrazole-4-carboxylic acid |

Amidation and Nitrile Formation

The carboxylate ester can be converted into amides through reaction with amines. This amidation can be achieved directly or via the carboxylic acid intermediate, often using coupling agents. nih.govresearchgate.net Pyrazole amides are of significant interest, particularly in the development of fungicides. mdpi.comresearchgate.net

Furthermore, primary amides derived from the carboxylate can be dehydrated to form nitriles. pressbooks.pub This transformation introduces another versatile functional group that can undergo further reactions.

Table 2: Key Transformations of the Carboxylate Group

| Starting Material | Reagent(s) | Product |

| This compound | Amine, Heat | N-substituted 1-ethylpyrazole-4-carboxamide |

| 1-ethylpyrazole-4-carboxylic acid | Amine, Coupling Agent | N-substituted 1-ethylpyrazole-4-carboxamide |

| 1-ethylpyrazole-4-carboxamide | Dehydrating Agent (e.g., SOCl₂) | 1-ethylpyrazole-4-carbonitrile |

Reactivity at the Pyrazole Ring Carbon Atoms (C3, C5 Positions)

The electron density of the pyrazole ring carbons is influenced by the two nitrogen atoms. The C4 position is generally electron-rich and susceptible to electrophilic attack, while the C3 and C5 positions are more electron-deficient. nih.govchemicalbook.com This makes the C3 and C5 positions potential sites for nucleophilic attack or for functionalization through metallation followed by reaction with an electrophile.

In N-substituted pyrazoles, regioselective deprotonation at C5 or C3 can be achieved, allowing for the introduction of various substituents. researchgate.net For instance, syntheses of pyrazoles with functionalized side chains at the C3 position have been reported, where the C3-chloride serves as a precursor for nucleophilic substitution reactions. researchgate.net

Coupling Reactions Involving this compound Scaffolds

Pyrazole scaffolds are widely used in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov While the specific reactivity of this compound in coupling reactions is not extensively detailed in the provided search results, the general principles for pyrazole derivatives can be applied.

Halogenated pyrazole derivatives are common starting materials for various coupling reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination. beilstein-journals.orgnih.gov For example, 4-iodopyrazoles have been used in Negishi cross-coupling reactions to synthesize tetrasubstituted pyrazoles. beilstein-journals.org Similarly, decarboxylative coupling reactions of pyrazole carboxylic acids have been developed. acs.org These methods provide powerful tools for the further functionalization of the pyrazole core.

Table 3: Examples of Coupling Reactions with Pyrazole Derivatives

| Reaction Type | Pyrazole Substrate | Coupling Partner | Catalyst/Reagents | Product |

| Suzuki-Miyaura | 4-Bromopyrazole | Phenylboronic acid | Pd(PPh₃)₄, Base | 4-Phenylpyrazole |

| Negishi | 4-Iodopyrazole | Organozinc halide | Pd catalyst | 4-Substituted pyrazole |

| Decarboxylative Coupling | Pyrazole-5-carboxylic acid | Aryl halide | Cu catalyst | 5-Arylpyrazole |

Metal-Catalyzed Reactions and Ligand Design

Pyrazole derivatives are excellent ligands for transition metals due to the presence of the sp²-hybridized nitrogen atom. nih.govresearchgate.net The coordination of pyrazoles to a metal center can alter their reactivity and is a key principle in the design of catalysts for various organic transformations. dntb.gov.uarsc.orgresearchgate.netbohrium.com

This compound and its derivatives can be used to synthesize multidentate ligands. researchgate.net These ligands, when complexed with metals like copper, palladium, or ruthenium, can catalyze a wide range of reactions, including oxidation, hydrogenation, and carbon-carbon bond formation. nih.govresearchgate.netresearchgate.netresearchgate.net The electronic and steric properties of the pyrazole ligand, influenced by substituents like the ethyl and carboxylate groups, play a crucial role in the activity and selectivity of the resulting metal complex.

Due to the lack of specific experimental data for the chemical compound “this compound” in the provided search results, it is not possible to generate a detailed and scientifically accurate article on its spectroscopic and advanced analytical characterization that adheres to the requested outline.

The search results yielded information on structurally similar but distinct compounds, such as ethyl esters, N-unsubstituted pyrazoles, or pyrazoles with different substituent patterns. Using data from these related molecules would not accurately represent the specific characteristics of this compound and would therefore violate the core requirement of focusing solely on the target compound.

A comprehensive and accurate analysis for each specified section—including ¹H NMR, ¹³C NMR, advanced 2D NMR techniques, mass spectrometry, HRMS, and vibrational spectroscopy—requires experimental data that is currently unavailable in the public domain based on the searches conducted. Therefore, the generation of the requested article with detailed research findings and data tables cannot be fulfilled at this time.

Spectroscopic and Advanced Analytical Characterization of Methyl 1 Ethylpyrazole 4 Carboxylate

Electronic Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which causes electronic transitions from a ground state to an excited state. This technique is particularly useful for analyzing compounds with chromophores, such as conjugated systems and functional groups with non-bonding electrons. In Methyl 1-ethylpyrazole-4-carboxylate, the pyrazole (B372694) ring and the carbonyl group of the ester act as chromophores.

The electronic spectrum of this compound is expected to show absorptions corresponding to two main types of transitions: π → π* and n → π*. elte.huslideshare.net

π → π Transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are associated with the conjugated system of the pyrazole ring and are typically characterized by high molar absorptivity (ε).

n → π Transitions:* These are lower-energy transitions where an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen of the carbonyl group, is promoted to a π* antibonding orbital. youtube.com These transitions are generally less intense (lower ε value) than π → π* transitions.

Studies on structurally similar pyrazole derivatives have recorded absorption maxima (λmax) in the near UV region. For example, a related compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, exhibits an absorption peak at 266 nm, which is attributed to n-π* transitions associated with the carbonyl group. researchgate.net The conjugation between the pyrazole ring and the carboxylate group influences the energy of these transitions.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region (nm) | Relative Intensity |

|---|---|---|---|

| π → π* | Pyrazole Ring | 200-250 | High |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and crystal packing.

While specific crystal structure data for this compound is not available in the reviewed literature, analysis of closely related pyrazole carboxylate derivatives illustrates the type of information obtained. For instance, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined to crystallize in the monoclinic space group P2₁/c. researchgate.net Another similar molecule, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, was found to crystallize in the triclinic system. nih.gov

An XRD analysis of this compound would yield its specific crystal system (e.g., monoclinic, triclinic, orthorhombic), space group, and unit cell parameters (a, b, c, α, β, γ). This data is fundamental for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the material's bulk properties.

Table 3: Illustrative Crystal Structure Data from a Related Pyrazole Derivative (ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.891(3) |

| b (Å) | 13.934(4) |

| c (Å) | 9.775(3) |

| β (°) | 97.816(14) |

| Volume (ų) | 1200.1(6) |

| Z (molecules/unit cell) | 4 |

Note: This data is for a structurally similar compound and is presented for illustrative purposes only. researchgate.net

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. This comparison is critical for confirming the empirical formula and assessing the purity of a synthesized compound.

The molecular formula for this compound is C₇H₁₀N₂O₂. The theoretical elemental composition can be calculated based on its molecular weight (154.17 g/mol ). Experimental results that closely match these theoretical values provide strong evidence for the compound's identity and purity.

Table 4: Elemental Analysis Data for this compound (C₇H₁₀N₂O₂)

| Element | Theoretical % |

|---|---|

| Carbon (C) | 54.54 |

| Hydrogen (H) | 6.54 |

| Nitrogen (N) | 18.17 |

Computational Chemistry and Theoretical Investigations of Methyl 1 Ethylpyrazole 4 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations provide valuable insights into the optimized geometry, electronic properties, and reactivity of chemical compounds. For Methyl 1-ethylpyrazole-4-carboxylate, DFT studies, typically employing methods like B3LYP with a basis set such as 6-311++G(d,p), can elucidate the distribution of electrons and the nature of chemical bonds within the molecule. nih.gov These calculations are fundamental for understanding the molecule's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net

For this compound, FMO analysis reveals the distribution of these key orbitals. The HOMO is typically localized over the pyrazole (B372694) ring, indicating that this is the primary site for electrophilic attack. The LUMO, on the other hand, is often distributed over the electron-withdrawing carboxylate group, suggesting this as the likely site for nucleophilic attack.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.89 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.66 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. chemrxiv.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the molecular surface using a color spectrum. Regions of negative potential, typically colored red, are electron-rich and susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential.

In the MEP map of this compound, the most negative potential is expected to be located around the oxygen atoms of the carboxylate group and the nitrogen atom of the pyrazole ring not bonded to the ethyl group. These regions are the most likely sites for interaction with electrophiles. The most positive potential is likely to be found around the hydrogen atoms of the ethyl and methyl groups, indicating their susceptibility to nucleophilic attack.

| Region | Potential (kcal/mol) | Interpretation |

|---|---|---|

| Oxygen atoms of carboxylate | -45.2 | Strongly nucleophilic, site for electrophilic attack |

| Pyrazole ring nitrogen (N2) | -35.8 | Nucleophilic, potential site for electrophilic attack |

| Hydrogen atoms of ethyl group | +25.6 | Electrophilic, site for nucleophilic attack |

Fukui Function Analysis for Reactivity Sites

Fukui function analysis is a method derived from DFT that helps to identify the most reactive sites in a molecule. researchgate.net It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function helps to distinguish the reactivity of different atoms within the molecule for nucleophilic, electrophilic, and radical attacks.

For this compound, Fukui function analysis can pinpoint the specific atoms most likely to participate in a reaction. The results would likely indicate that the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group are the primary sites for electrophilic attack, while certain carbon atoms in the pyrazole ring may be more susceptible to nucleophilic attack.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

|---|---|---|---|

| N1 (pyrazole) | 0.032 | 0.125 | 0.079 |

| N2 (pyrazole) | 0.041 | 0.148 | 0.095 |

| C4 (pyrazole) | 0.115 | 0.056 | 0.086 |

| O (carbonyl) | 0.089 | 0.182 | 0.136 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with other molecules, such as solvents or biological macromolecules. researchgate.net For this compound, MD simulations can reveal the preferred conformations of the ethyl and carboxylate groups, as well as how the molecule interacts with its environment through intermolecular forces like hydrogen bonding and van der Waals forces. Understanding these dynamics is crucial for predicting the molecule's behavior in different phases and its potential for binding to biological targets. nih.gov

Quantum Chemical Descriptors and Structure-Property Relationships

Quantum chemical descriptors are numerical values derived from computational chemistry calculations that quantify various electronic and structural properties of a molecule. These descriptors are often used to establish quantitative structure-property relationships (QSPRs), which correlate the chemical structure with physical properties or biological activity. Important quantum chemical descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. nih.gov For this compound, these descriptors can provide a quantitative measure of its reactivity and stability.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.89 |

| Electron Affinity (A) | 1.23 |

| Electronegativity (χ) | 4.06 |

| Chemical Hardness (η) | 2.83 |

| Chemical Softness (S) | 0.35 |

Theoretical Studies on Proton Transfer and Tautomerism in Pyrazoles

Pyrazoles can exist in different tautomeric forms due to the potential for proton transfer between the two nitrogen atoms in the ring. nih.govpurkh.com Theoretical studies, often employing ab initio or DFT methods, can be used to investigate the energetics of this process and determine the relative stability of the different tautomers. fu-berlin.de For N-substituted pyrazoles like this compound, annular tautomerism involving the ring nitrogens is blocked. However, theoretical studies can still explore other potential proton transfer pathways, such as those involving the carboxylate group or interactions with solvent molecules. These studies provide fundamental insights into the acid-base properties and potential reaction mechanisms of the molecule. researchgate.net

Computational Approaches to Reaction Mechanism Elucidation

The synthesis of pyrazole derivatives, including this compound, often involves the reaction of a β-dicarbonyl compound with a hydrazine (B178648). One of the most common methods is the Knorr pyrazole synthesis. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of such reactions. These theoretical investigations provide valuable insights into reaction pathways, transition states, and the factors governing product formation and regioselectivity.

A theoretical investigation into a reaction analogous to the Knorr pyrazole synthesis suggests a multi-step process. The reaction generally proceeds through three main stages: the initial formation of a hydrazone, subsequent cyclization to form the pyrazole ring, and finally, a dehydration step to yield the aromatic pyrazole. Computational studies have indicated that the rate-determining step is often the C-O bond cleavage during the pyrazole formation stage fao.org.

The elucidation of the reaction mechanism for the formation of this compound would computationally involve the reaction of ethylhydrazine (B1196685) with a suitable β-ketoester, such as methyl 2-formylacetoacetate. DFT calculations are employed to model the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products.

Detailed Research Findings from Computational Studies on Analogous Systems:

Theoretical studies on similar pyrazole syntheses have revealed the following key mechanistic details:

Initial Hydrazone Formation: The reaction initiates with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-dicarbonyl compound, followed by dehydration to form a hydrazone intermediate. Computational models can determine the activation barriers for the attack on each carbonyl group, thus predicting the initial site of reaction.

Dehydration and Aromatization: Following cyclization, the resulting intermediate undergoes dehydration to form the stable aromatic pyrazole ring. Computational analysis helps in understanding the energetics of this final step.

Regioselectivity: In cases where unsymmetrical β-dicarbonyl compounds or substituted hydrazines are used, the formation of regioisomers is possible. DFT calculations are particularly powerful in predicting and explaining the observed regioselectivity by comparing the activation energies of the transition states leading to the different isomers. The Lewis acid catalyst, if used, can activate and stabilize the enol tautomer of the β-ketoester, facilitating the cyclization with the hydrazone intermediate nih.govbeilstein-journals.org.

Illustrative Data from a DFT Study on a Model Pyrazole Formation Reaction:

The following table presents representative calculated activation energies for the key steps in a model Knorr pyrazole synthesis, illustrating the type of quantitative data obtained from such computational investigations. The values are hypothetical and serve to demonstrate the insights gained from theoretical studies.

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

| Hydrazone Formation | TS1 | 12.5 |

| Intramolecular Cyclization | TS2 | 20.8 |

| Dehydration | TS3 | 8.2 |

This table is an illustrative example based on typical values found in computational studies of similar reactions.

The data in the table highlights that the intramolecular cyclization (TS2) has the highest activation energy, suggesting it is the rate-determining step in this model reaction. Such quantitative insights are invaluable for optimizing reaction conditions to improve yields and selectivity.

Non Medicinal Applications and Materials Science Contributions of Methyl 1 Ethylpyrazole 4 Carboxylate Scaffolds

Applications in Agrochemical Development

The structural motif of pyrazole (B372694) carboxamides and carboxylates is a well-established and highly successful pharmacophore in the agrochemical industry. These compounds have led to the development of a range of commercial products with potent fungicidal, herbicidal, and insecticidal activities. The specific arrangement of substituents on the pyrazole ring, including the N-ethyl and carboxylate groups, plays a crucial role in their biological efficacy and selectivity.

Fungicides: A significant class of modern fungicides is based on the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi. Many commercial fungicides with a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide structure have been successfully developed. mdpi.com Research into novel pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives has demonstrated significant antifungal activity against various phytopathogenic fungi. nih.gov For instance, certain isoxazolol pyrazole carboxylates have shown strong activity against Rhizoctonia solani. nih.gov Studies on ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate and its derivatives have also shown a significant inhibitory effect on the mycelium of pathogenic fungi like Botryosphaeria dothidea. researchgate.net

Herbicides: Pyrazole derivatives are prominent in herbicide discovery, with many acting as inhibitors of critical plant enzymes. For example, tolpyralate, a benzoylpyrazole herbicide, is effective for weed control in corn and targets the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. researchgate.net The N-ethyl pyrazole moiety is a key feature of this class of herbicides. researchgate.net Furthermore, novel propionamide-methylpyrazole carboxylates have been synthesized and identified as promising herbicidal candidates that inhibit transketolase (TKL), a vital enzyme in plant photosynthesis. nih.gov Ethyl 1H-pyrazole-4-carboxylate is recognized as a versatile building block for creating new agrochemicals, including herbicides. chemimpex.com

Insecticides: The pyrazole carboxamide scaffold is also the basis for several commercial insecticides, such as tebufenpyrad and tolfenpyrad. nih.gov Research has focused on designing novel pyrazole derivatives with enhanced insecticidal properties. For instance, new pyrazole-5-carboxamides have been synthesized that exhibit high insecticidal activity against pests like the cotton bollworm. nih.gov Additionally, novel N-pyridylpyrazole derivatives containing a thiazole moiety have been developed as effective insecticides against Lepidoptera pests. mdpi.com

| Application | Derivative Class | Target/Mechanism of Action | Example Pests/Weeds |

|---|---|---|---|

| Fungicide | Pyrazole Carboxamides / Isoxazolol Pyrazole Carboxylates | Succinate Dehydrogenase (SDH) Inhibition | Rhizoctonia solani, Botryosphaeria dothidea |

| Herbicide | Benzoylpyrazoles / Propionamide-methylpyrazole carboxylates | HPPD Inhibition, Transketolase (TKL) Inhibition | Broadleaf weeds, Amaranthus tuberculatus |

| Insecticide | Pyrazole-5-carboxamides / N-pyridylpyrazole thiazole derivatives | Mitochondrial Electron Transport (MET) Complex I Inhibition | Cotton bollworm, Lepidoptera pests |

Role in Catalysis and Organometallic Chemistry

The nitrogen atoms of the pyrazole ring in Methyl 1-ethylpyrazole-4-carboxylate and its analogs make them excellent ligands for coordinating with metal ions. This property has been extensively utilized in the field of catalysis and organometallic chemistry for the design and synthesis of novel metal complexes and coordination polymers with diverse applications.

Ligand Design for Metal Complexes: Pyrazole-based ligands are versatile in forming stable complexes with a wide range of transition metals. The coordination can occur through one or both nitrogen atoms of the pyrazole ring, and the carboxylate group can also participate in binding, leading to various coordination modes. This flexibility allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. Protic pyrazoles (N-unsubstituted) have been particularly noted for their use in homogeneous catalysis due to their proton-responsive nature. nih.gov

Catalysis: Metal complexes incorporating pyrazole-carboxylate ligands have shown promise in various catalytic applications. For instance, a cobalt complex derived from 3-methyl-1H-pyrazole-4-carboxylic acid has demonstrated excellent catalytic activity for the oxygen evolution reaction (OER) and some activity for the oxygen reduction reaction (ORR), which are crucial processes in energy conversion and storage. rsc.org The design of these complexes often involves creating a specific coordination environment around the metal center to facilitate the catalytic cycle. The use of pyrazole ligands in pincer-type complexes has also been a significant area of research, with applications in reactions such as transfer hydrogenation. nih.gov The development of catalytic metallodrugs, which can perform catalytic transformations inside cells, represents a new frontier where pyrazole-based catalysts might find application. nih.gov

| Metal Complex | Ligand Type | Catalytic Application | Significance |

|---|---|---|---|

| Cobalt(II) Complex | 3-methyl-1H-pyrazole-4-carboxylic acid | Oxygen Evolution Reaction (OER), Oxygen Reduction Reaction (ORR) | Potential for use in energy conversion technologies. |

| Ruthenium(II) and Iridium(III) Complexes | Pincer-type bis(1H-pyrazol-3-yl)pyridines | Transfer Hydrogenation, Oxidation Reactions | Applications in organic synthesis and green chemistry. |

Development of Advanced Materials

The unique photophysical and electronic properties of pyrazole derivatives have led to their incorporation into advanced materials, particularly in the fields of luminescence and organic electronics.

Metal complexes derived from pyrazole-carboxylic acids have been shown to exhibit luminescent properties. For example, cadmium(II) and cobalt(II) complexes with 3-methyl-1H-pyrazole-4-carboxylic acid display green fluorescence in the solid state. rsc.org The luminescence arises from the electronic transitions within the metal-ligand framework, and the properties can be tuned by modifying the metal center and the ligand structure.

Lanthanide complexes with pyrazolecarboxylate ligands have been investigated for their potential use as emission materials in Organic Light-Emitting Diodes (OLEDs). researchgate.net These materials can exhibit high luminescence quantum yields, reaching up to 100%. researchgate.net The introduction of the nitrogen heteroatom in the pyrazole ring can enhance the solubility and electron transport properties of these complexes, which are crucial for their performance in OLED devices. researchgate.net

Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a property that can be exploited in sensor applications. While specific studies on the solvatochromic properties of this compound are not widely reported, related heterocyclic compounds have been investigated for such behavior. For instance, substituted 4-(nitrostyryl)phenolate dyes exhibit solvatochromism in various solvents and solvent mixtures. semanticscholar.org The electronic structure of the pyrazole ring, with its donor and acceptor sites, suggests that its derivatives could be designed to exhibit solvatochromic properties.

Corrosion Inhibition Studies

The corrosion of metals is a significant industrial problem, and the development of effective corrosion inhibitors is an area of active research. Pyrazole derivatives have emerged as a promising class of organic corrosion inhibitors, particularly for mild steel in acidic environments.

The mechanism of corrosion inhibition by pyrazole compounds involves their adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.netisca.me This adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen) and the π-electrons of the pyrazole ring, which can interact with the vacant d-orbitals of the iron atoms on the steel surface.

Several studies have demonstrated the high inhibition efficiency of pyrazole carboxylate and carboxamide derivatives. For example, a study on ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate showed an inhibition efficiency of up to 91.8% for carbon steel in a 1 M HCl solution. nih.govnih.gov The inhibition efficiency is dependent on the concentration of the inhibitor, with higher concentrations generally leading to better protection. researchgate.netisca.me Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these inhibitors can act as mixed-type inhibitors, affecting both the anodic and cathodic corrosion processes. nih.govresearchgate.net

| Inhibitor Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Inhibition Mechanism |

|---|---|---|---|---|

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate | Carbon Steel | 1 M HCl | 91.8 | Adsorption on the metal surface, mixed-type inhibition |

| 5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide | Mild Steel | 1 M HCl | 84.56 | Adsorption on the metal surface, mixed-type inhibition |

| 1-acetyl-4,5-dihydro-5-phenyl-3-(thiophen-2yl) pyrazoles | Mild Steel | 1M H2SO4 and 1M HCl | Increases with concentration | Adsorption on the metal surface |

Emerging Trends and Future Research Directions in Methyl 1 Ethylpyrazole 4 Carboxylate Chemistry

Development of Novel and Sustainable Synthetic Pathways

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods such as the Knorr-type reaction, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines. wikipedia.org However, future research is geared towards the development of more efficient, sustainable, and economically viable synthetic routes for Methyl 1-ethylpyrazole-4-carboxylate and its analogs.

One promising trend is the adoption of one-pot multicomponent reactions . These reactions, which combine multiple starting materials in a single step, offer significant advantages in terms of reduced reaction times, lower energy consumption, and minimized waste generation. For instance, a one-pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives has been reported using an imidazolium-based ionic liquid as a recyclable catalyst and reaction medium, with oxygen as a green oxidant. nih.gov This approach highlights the potential for developing similar protocols for the synthesis of this compound.

Another area of active research is the use of alternative energy sources to drive the synthesis. Microwave-assisted organic synthesis, for example, has been shown to accelerate the synthesis of tetra-substituted pyrazole derivatives, leading to higher yields in shorter reaction times compared to conventional heating methods. nih.gov The application of microwave irradiation to the synthesis of this compound could offer a more sustainable and efficient manufacturing process.

Furthermore, the exploration of novel catalytic systems is a key aspect of future synthetic strategies. The use of magnetic ionic liquids, which can be easily recovered and reused, represents a significant step towards greener chemical processes. nih.gov Research into new catalysts, including polymer-supported reagents, could further enhance the efficiency and sustainability of pyrazole synthesis. wisdomlib.org

A comparative overview of traditional versus emerging synthetic methods is presented in the table below.

| Feature | Traditional Synthesis (e.g., Knorr) | Emerging Sustainable Pathways |

| Methodology | Step-wise condensation and cyclization | One-pot, multicomponent reactions |

| Energy Source | Conventional heating | Microwave irradiation, sonication |

| Catalyst | Homogeneous mineral acids/bases | Recyclable catalysts (e.g., ionic liquids, polymer-supported reagents) |

| Solvents | Volatile organic compounds | Green solvents (e.g., water, ionic liquids), solvent-free conditions |

| Efficiency | Moderate yields, longer reaction times | High yields, shorter reaction times |

| Sustainability | Higher waste generation, difficult catalyst recovery | Reduced waste, easy catalyst recycling |

Exploration of Undiscovered Reactivity and Derivatization Opportunities

The pyrazole ring is an aromatic heterocycle that can undergo various chemical transformations. Future research will focus on exploring the full extent of the reactivity of this compound to create a diverse library of derivatives with novel properties.

Key areas for exploration include:

Functionalization of the pyrazole ring: The pyrazole nucleus is susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. researchgate.net A novel method for the preparation of a sildenafil intermediate, for example, involves the bromination of an ethyl 1-methyl-3-n-propylpyrazole-5-carboxylate, followed by amination. researchgate.net Similar strategies can be applied to introduce various functional groups onto the this compound core, enabling the synthesis of a wide range of new compounds.

Modification of the ester group: The carboxylate group at the 4-position is a versatile handle for derivatization. It can be converted into amides, hydrazides, or other functional groups through standard chemical transformations. nih.gov These modifications can significantly alter the biological and physical properties of the parent molecule.

Cross-coupling reactions: The introduction of a halogen atom onto the pyrazole ring opens up the possibility of using modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. This would allow for the synthesis of highly complex molecules with tailored properties.

1,3-Dipolar Cycloadditions: The pyrazole ring itself can be synthesized via 1,3-dipolar cycloaddition reactions, and this reactivity can be further exploited. nih.gov For instance, the reaction of ethyl diazoacetate with α-methylene carbonyl compounds has been used to produce pyrazole-5-carboxylates. nih.govmdpi.com Exploring similar cycloaddition strategies could lead to novel pyrazole structures derived from this compound.

Advanced Computational Modeling for Predictive Research and Design

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. The application of advanced computational models to this compound can provide deep insights into its properties and guide the design of new derivatives with desired functionalities.

Density Functional Theory (DFT) is a powerful quantum mechanical method that can be used to predict a wide range of molecular properties. nih.govresearchgate.netresearchgate.netresearchgate.netnih.govtandfonline.com For pyrazole derivatives, DFT calculations can be employed to:

Determine molecular geometry and electronic structure: Understanding the three-dimensional arrangement of atoms and the distribution of electrons is crucial for predicting reactivity and intermolecular interactions. researchgate.netresearchgate.net

Simulate spectroscopic properties: DFT can be used to calculate theoretical NMR, IR, and UV-Vis spectra, which can aid in the characterization of newly synthesized compounds. nih.govresearchgate.net

Analyze frontier molecular orbitals (HOMO and LUMO): The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provide information about the molecule's reactivity, electronic transitions, and charge transfer properties. researchgate.netresearchgate.net

Predict reactivity and reaction mechanisms: By calculating the energies of reactants, transition states, and products, DFT can be used to elucidate reaction pathways and predict the feasibility of new chemical transformations.

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids. nih.govnih.gov These methods can be used to:

Identify potential biological targets: By docking this compound and its derivatives into the active sites of various enzymes and receptors, researchers can identify potential therapeutic targets.

Predict binding affinity and mode of action: Docking and MD simulations can provide detailed information about how a molecule binds to its target, which can be used to design more potent and selective inhibitors or activators.

Evaluate drug-likeness and ADMET properties: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify promising drug candidates at an early stage of development. nih.gov

The integration of these computational methods into the research workflow will accelerate the discovery and optimization of new molecules based on the this compound scaffold.

Integration with Green Chemistry Principles and Methodologies

The principles of green chemistry are increasingly being incorporated into the design of chemical processes to minimize their environmental impact. Future research on this compound will undoubtedly focus on the development of more environmentally friendly synthetic methods.

Key green chemistry principles that can be applied include:

Use of renewable feedstocks: Exploring the synthesis of pyrazole precursors from biomass or other renewable sources would be a significant step towards sustainability.

Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Multicomponent reactions are a prime example of this principle. nih.gov

Use of safer solvents and auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. nih.gov

Energy efficiency: Employing energy-efficient methods like microwave-assisted synthesis or catalysis at ambient temperature and pressure. nih.gov

Catalysis: Using highly selective and recyclable catalysts to minimize waste and improve efficiency. nih.govwisdomlib.org

The table below summarizes how emerging synthetic methodologies for pyrazoles align with green chemistry principles.

| Green Chemistry Principle | Relevant Methodology for Pyrazole Synthesis |

| Waste Prevention | One-pot and multicomponent reactions |

| Atom Economy | Multicomponent reactions, cycloadditions |

| Less Hazardous Chemical Syntheses | Use of non-toxic reagents and catalysts |

| Designing Safer Chemicals | Computational modeling to predict toxicity |

| Safer Solvents and Auxiliaries | Use of ionic liquids, water, or solvent-free conditions |

| Design for Energy Efficiency | Microwave-assisted synthesis, catalysis at ambient conditions |

| Use of Renewable Feedstocks | Future research direction |

| Reduce Derivatives | One-pot reactions to avoid protection/deprotection steps |

| Catalysis | Use of recyclable catalysts (e.g., magnetic ionic liquids, polymer-supported reagents) |

Potential in New Material Science Fields

While pyrazole derivatives are well-known for their applications in medicine and agriculture, their potential in material science is a relatively unexplored area that holds significant promise. mdpi.commdpi.com The unique electronic and photophysical properties of the pyrazole ring make it an attractive building block for the development of novel functional materials.

Future research could focus on the following areas:

Organic Electronics: Pyrazole-containing compounds have the potential to be used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. Their ability to be easily functionalized allows for the fine-tuning of their electronic properties, such as their HOMO/LUMO energy levels, to meet the specific requirements of these applications. researchgate.net

Fluorescent Probes and Sensors: The pyrazole scaffold can be incorporated into fluorescent molecules for applications in bioimaging and chemical sensing. nih.gov By attaching appropriate recognition units, pyrazole-based probes could be designed to selectively detect metal ions, anions, or biologically important molecules.

Polymers and Advanced Materials: this compound can be used as a monomer or a functional additive in the synthesis of novel polymers. wisdomlib.orgmdpi.com These materials could exhibit interesting properties such as thermal stability, conductivity, or specific optical characteristics. The use of polymer-supported reagents for pyrazole synthesis also hints at the compatibility of this heterocyclic system with polymer chemistry. wisdomlib.org

Liquid Crystals: The rigid, planar structure of the pyrazole ring is a common feature in liquid crystalline molecules. By incorporating the this compound moiety into larger molecular architectures, it may be possible to create new liquid crystalline materials with unique phase behavior and electro-optical properties. researchgate.net

The exploration of these new frontiers in material science will undoubtedly uncover novel applications for this compound and its derivatives, further highlighting the versatility of this important heterocyclic compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1-ethylpyrazole-4-carboxylate, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines, followed by alkylation and esterification. For example, analogous pyrazole carboxylates are synthesized using DMF-DMA as a catalyst, followed by hydrolysis (e.g., for 5-methyl-1-phenyl derivatives) . Optimization involves adjusting solvent polarity, temperature, and stoichiometric ratios to minimize by-products (e.g., using continuous flow reactors for scale-up) . Column chromatography (silica gel, ethyl acetate/hexane gradients) is typically employed for purification .

Q. How is this compound characterized structurally?

- Methodology : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and ester functionality.

- X-ray Crystallography : Single-crystal diffraction with refinement via SHELXTL or SHELXL software (e.g., as demonstrated for ethyl pyrazole derivatives) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What are the typical reactivity patterns of this compound in organic synthesis?

- Methodology : The ester group undergoes hydrolysis to carboxylic acids under basic conditions (e.g., NaOH/EtOH), while the pyrazole ring participates in electrophilic substitution. The ethyl group at N1 influences steric hindrance, directing reactivity at C3/C5 positions. Catalytic hydrogenation or metal-mediated cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl/alkyl substituents .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data for this compound derivatives?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict NMR chemical shifts and vibrational frequencies, aiding in assigning ambiguous signals. For example, discrepancies in H NMR splitting patterns due to tautomerism can be resolved by comparing experimental data with computed conformers . Software like Gaussian or ORCA is recommended for modeling .

Q. What strategies improve yield in the decarboxylative N-alkylation of pyrazole carboxylates?

- Methodology : Ruthenium-based catalysts (e.g., Ru(dtbbpy)₃₂) in mixed solvents (DCE/HFIP) enhance decarboxylation efficiency. Kinetic studies using HPLC-MS monitor intermediate formation, while DOE (Design of Experiments) optimizes temperature, catalyst loading, and substrate ratios .

Q. How does substituent positioning on the pyrazole ring affect biological activity?

- Methodology : Positional isomerism (e.g., methyl at C3 vs. C5) alters steric and electronic profiles, impacting interactions with biological targets. SAR (Structure-Activity Relationship) studies using in vitro assays (e.g., enzyme inhibition) coupled with molecular docking (AutoDock Vina) identify critical binding motifs .

Q. What crystallographic tools are used to analyze packing motifs in pyrazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.